2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde is an organic compound classified under aldehydes, specifically as a substituted benzaldehyde. Its molecular formula is with a molecular weight of approximately 224.25 g/mol. The compound features a cyclopentyloxy group attached to the benzaldehyde structure, which includes a fluorine atom at the para position relative to the aldehyde group. It is registered in databases like PubChem under CID 91655636, where detailed chemical properties and structural information can be accessed .
The synthesis of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde typically involves several key steps:
This synthetic route allows for precise control over the reaction conditions, enhancing yield and purity.
The molecular structure of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde can be described as follows:
The structural formula can be represented in various notations:
C1CCC(C1)OC2=C(C=C(C=C2)C=O)C#N
HCZKYECNHLUXGB-UHFFFAOYSA-N
The compound's structural features contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry.
2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde largely revolves around its interactions with biological targets:
This mechanism may play a role in its applications as a pharmaceutical agent or in other biological contexts.
The physical and chemical properties of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde are essential for understanding its behavior in various environments:
These properties are critical for its handling and application in laboratory settings.
2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde has several notable applications:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8